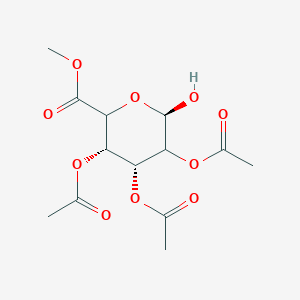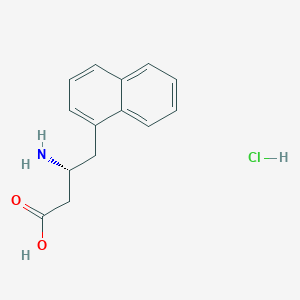
Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate, also known as TB-PPC, is a piperazine derivative that has become increasingly important in the scientific research community due to its unique properties. TB-PPC is a versatile compound that can be used as a building block in organic synthesis and as a reagent in a variety of chemical reactions. It is also a useful tool in biochemistry and physiology research, as it has been shown to have an effect on various biochemical and physiological processes.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate serves as a valuable building block in the synthesis of a variety of novel organic compounds. Its derivatives are used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have diverse applications in medicinal chemistry and drug design due to their pharmacological properties .
Proteomics Research
This compound is utilized in proteomics research, where it may be involved in the study of protein interactions and functions. It can be used as a reagent or a precursor in the synthesis of peptides or other molecules that interact with proteins for research purposes .
Pharmaceutical Intermediates
As an intermediate in pharmaceutical synthesis, tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate is instrumental in creating various pharmacologically active molecules. Its role in drug development is crucial due to its versatility and reactivity .
Chemical Research and Development
In chemical R&D, this compound is used to develop new chemical entities with potential applications across various industries, including healthcare, agriculture, and materials science .
Molecular Formula Studies
Researchers use this compound to study molecular formulas and their properties. Its molecular weight and structure are analyzed to understand its reactivity and potential uses in different chemical reactions.
properties
IUPAC Name |
tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWOCYONAOKDIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromobenzo[d]thiazole](/img/structure/B1371890.png)
![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)





